molecular formula C15H17N5O3S B6936731 N,N-dimethyl-4-[[(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide

N,N-dimethyl-4-[[(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide

Cat. No.: B6936731
M. Wt: 347.4 g/mol
InChI Key: RUBKSJHNSYHVKH-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[[(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring fused with a pyrimidine ring, a sulfonamide group, and a dimethylamino group

Properties

IUPAC Name

N,N-dimethyl-4-[[(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-10-13-14(17-9-18-15(13)23-19-10)16-8-11-4-6-12(7-5-11)24(21,22)20(2)3/h4-7,9H,8H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBKSJHNSYHVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=NC=NC(=C12)NCC3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[[(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[[(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or aromatic positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

N,N-dimethyl-4-[[(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-[[(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides, oxazole derivatives, and pyrimidine-containing molecules. Examples include:

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Oxazole: A basic oxazole ring structure without additional functional groups.

    Pyrimidine: A fundamental pyrimidine ring used in various biological and chemical applications.

Uniqueness

N,N-dimethyl-4-[[(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

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